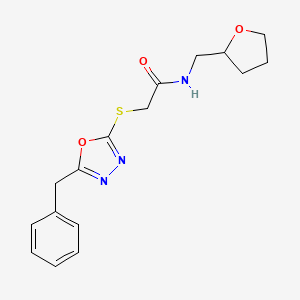

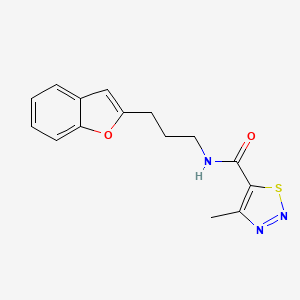

![molecular formula C17H16N4OS2 B2548962 3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one CAS No. 878699-51-5](/img/structure/B2548962.png)

3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one is a derivative of thieno[2,3-d]pyrimidin-4-one, which is a heterocyclic compound. The structure of this compound suggests that it may have interesting physicochemical properties and biological activity due to the presence of the thieno[2,3-d]pyrimidin-4-one core and the benzimidazole moiety.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-one derivatives typically involves the construction of the pyrimidine ring followed by the introduction of various substituents at strategic positions on the ring. For example, the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones starts from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by the presence of a thiophene ring fused to a pyrimidine ring. The position of the sulfur atom within the fused ring system can significantly influence the electronic properties of the molecule, as seen in the comparison of electronic spectra between different isomers . The benzimidazole group attached to the thieno[2,3-d]pyrimidin-4-one core in the compound of interest is likely to further modulate its electronic and biological properties.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-one derivatives can undergo various chemical reactions, including alkylation, aminomethylation, acylation, and cyanoethylation, to yield a range of substituted derivatives . These reactions are typically used to modify the biological activity of the compounds and to explore structure-activity relationships.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4-one derivatives are influenced by their molecular structure. The presence of different substituents can affect the solubility, melting point, and stability of these compounds. The electronic spectra of these molecules can provide insights into their electronic structure and potential reactivity . The biological activities of these compounds, such as anti-inflammatory, CNS depressant, and antimicrobial activities, are also important aspects of their chemical properties and have been explored in various studies .

Applications De Recherche Scientifique

Synthesis and Biological Potential

- Compounds related to the specified chemical structure have been synthesized and evaluated for their insecticidal and antibacterial potential. The synthesis involved microwave irradiative cyclocondensation and showed some activity against Pseudococcidae insects and selected microorganisms (P. P. Deohate & Kalpana A. Palaspagar, 2020).

- A study synthesized 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted derivatives and compared their properties to positionally isomeric compounds and benzo isosteres, revealing differences in electronic spectra and biological activity profiles (A. Zadorozhny et al., 2010).

Antimicrobial and Antitumor Activities

- Novel heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety were synthesized and showed promising antimicrobial activity against Staphylococcus aureus (S. Sirakanyan et al., 2015).

- The synthesis of S-alkyl benzimidazole-thienopyrimidines demonstrated high affinity to TrmD from P. aeruginosa and showed antimicrobial properties against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain (S. Vlasov et al., 2021).

- A series of compounds were synthesized and evaluated for their in vitro activity against liver, colon, and lung cancer cell lines, with some showing higher activity than the standard drug doxorubicin (Hoda Atapour-Mashhad et al., 2017).

Synthesis Techniques and Chemical Analysis

- Studies have developed various synthetic methods and analyses for the synthesis of pyrimidine derivatives, including solid-state fluorescence properties and computational analysis for understanding the structure and properties of these compounds (Kenichirou Yokota et al., 2012).

Propriétés

IUPAC Name |

3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS2/c1-9-4-5-12-13(6-9)19-14(18-12)8-23-17-20-15-11(7-10(2)24-15)16(22)21(17)3/h4-7H,8H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNGKUZXEDIYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CSC3=NC4=C(C=C(S4)C)C(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

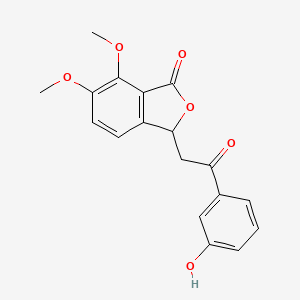

![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)

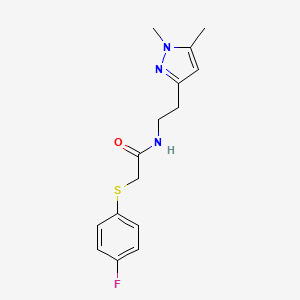

![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)

![4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2548890.png)

![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)

![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)

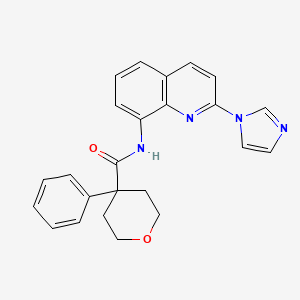

![(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2548896.png)

![N-cyclopentyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2548900.png)